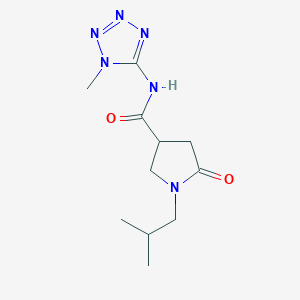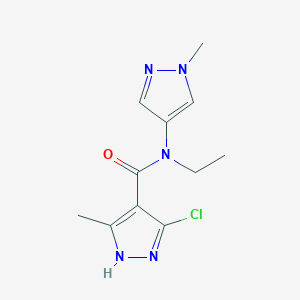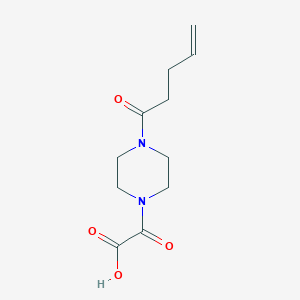
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, also known as MPX-004, is a novel compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its relatively simple synthesis method, which allows for large-scale production. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a favorable safety profile in animal studies. However, one limitation of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide may also have applications in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a novel compound with promising therapeutic applications. Its relatively simple synthesis method and favorable safety profile make it an attractive candidate for further research. While the mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Further research is needed to fully explore the potential of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-methyltetrazol-5-amine and 2-methylpropyl isocyanate in the presence of a suitable solvent and base. The resulting intermediate is then reacted with 3-pyrrolidinecarboxylic acid to yield 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. The synthesis method is relatively simple and can be carried out on a large scale, making 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-7(2)5-17-6-8(4-9(17)18)10(19)12-11-13-14-15-16(11)3/h7-8H,4-6H2,1-3H3,(H,12,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIUGGOVTURJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)
![2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)
![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)

![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)
